5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions. This reaction forms an intermediate, which is then cyclized to yield the desired dihydropyridine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar pharmacophore properties but differs in the core structure.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with similar inhibitory effects but different chemical structure.
Uniqueness
5-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific dihydropyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84462-77-1 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2/c1-17-12-4-2-9(3-5-12)11-6-10(7-14)13(16)15-8-11/h2-6,8H,1H3,(H,15,16) |
InChI Key |
NDTOGYXXBVSCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C#N |
Origin of Product |
United States |
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